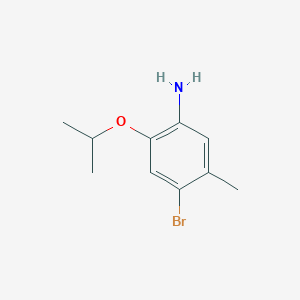
(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc protection is a widely used method due to its efficiency and the stability of the Boc group under a variety of conditions .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: The compound can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Various nucleophiles in the presence of a base.
Coupling: Carbodiimides like EDC or DCC in the presence of a coupling agent such as HOBt or HOAt.
Major Products Formed
Deprotection: The primary amine and tert-butanol.
Substitution: Substituted amino acids.
Coupling: Peptides or peptide derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino function, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentansäure
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropansäure
- (S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutansäure
Einzigartigkeit
(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexansäure ist aufgrund ihrer spezifischen Struktur einzigartig, die eine Ethylgruppe an der vierten Position enthält. Dieses Strukturmerkmal kann seine Reaktivität und die Eigenschaften der Endprodukte in synthetischen Anwendungen beeinflussen. Im Vergleich zu anderen Boc-geschützten Aminosäuren bietet sie unterschiedliche sterische und elektronische Eigenschaften, die in bestimmten Synthesewegen vorteilhaft sein können .
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
(2S)-4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-9(7-2)8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
PUYXUHFFVZRMIX-JTQLQIEISA-N |
Isomerische SMILES |
CCC(CC)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


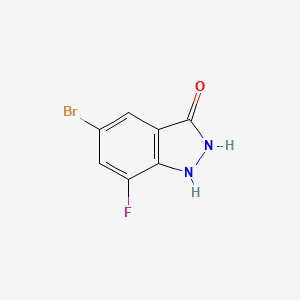
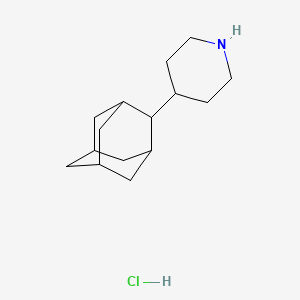

![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

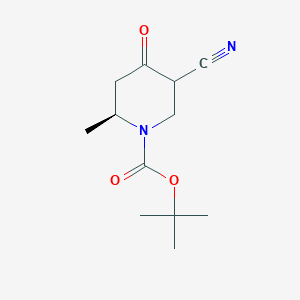
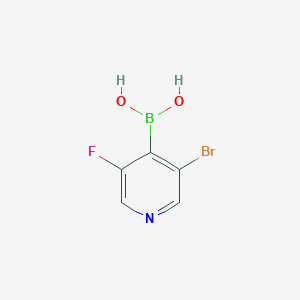
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B11757480.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
